molecular formula C7H7BrFN B2657338 5-(Bromomethyl)-2-fluoro-3-methylpyridine CAS No. 1260812-39-2

5-(Bromomethyl)-2-fluoro-3-methylpyridine

Cat. No. B2657338
CAS RN: 1260812-39-2
M. Wt: 204.042
InChI Key: KKNYKCLYPUDOKK-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-fluoro-3-methylpyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is known for its unique properties that make it a suitable candidate for various applications.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-fluoro-3-methylpyridine involves the inhibition of DNA synthesis and cell proliferation. This compound has been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-(Bromomethyl)-2-fluoro-3-methylpyridine can induce cytotoxicity and apoptosis in cancer cells, making it a promising candidate for cancer therapy. This compound has also been shown to have antifungal and antibacterial properties, making it a potential candidate for agricultural applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(Bromomethyl)-2-fluoro-3-methylpyridine in lab experiments is its unique properties that make it a suitable candidate for various applications. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the study of 5-(Bromomethyl)-2-fluoro-3-methylpyridine. One potential direction is the development of new anticancer drugs based on this compound. Another potential direction is the study of its potential applications in agriculture, such as the development of new fungicides and pesticides. Additionally, further studies are needed to investigate the potential toxicity of this compound and its effects on the environment.

Synthesis Methods

The synthesis of 5-(Bromomethyl)-2-fluoro-3-methylpyridine involves the reaction of 2-fluoro-3-methylpyridine with bromomethyl acetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is then purified using standard techniques such as column chromatography or recrystallization.

Scientific Research Applications

5-(Bromomethyl)-2-fluoro-3-methylpyridine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been studied for its potential as an anticancer agent. Studies have shown that 5-(Bromomethyl)-2-fluoro-3-methylpyridine can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

5-(bromomethyl)-2-fluoro-3-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-5-2-6(3-8)4-10-7(5)9/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNYKCLYPUDOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-2-fluoro-3-methylpyridine

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